

An In-depth Technical Guide to the Molecular Structure of 3-Bromocinnamic Acid

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Compound of Interest

Compound Name: 3-Bromocinnamic acid

Cat. No.: B167283

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Introduction

3-Bromocinnamic acid, also known as m-Bromocinnamic acid, is an organic compound and a derivative of cinnamic acid. It is of significant interest to researchers, particularly in the fields of organic synthesis and drug development, as it serves as a key intermediate and is the primary active metabolite of the anticonvulsant drug cinromide (3-bromo-N-ethylcinnamamide).^[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic profile, and relevant experimental protocols.

Molecular Structure and Identification

3-Bromocinnamic acid is characterized by a phenyl group substituted with a bromine atom at the meta (3-) position, which is attached to a propenoic acid moiety. The compound predominantly exists as the trans (E) stereoisomer due to the greater stability of the arrangement of the bulky phenyl and carboxylic acid groups on opposite sides of the C=C double bond.

Caption: Molecular structure of (E)-3-Bromocinnamic acid.

Table 1: Compound Identifiers

Identifier	Value	Reference
IUPAC Name	(E)-3-(3-bromophenyl)prop-2-enoic acid	[2] [3]
CAS Number	32862-97-8	[1] [4] [5]
Molecular Formula	C ₉ H ₇ BrO ₂	[5] [6]
Linear Formula	BrC ₆ H ₄ CH=CHCO ₂ H	
SMILES	OC(=O)C=C\c1ccccc(Br)c1	
InChI	1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H, (H,11,12)/b5-4+	[7] [8]
InChIKey	YEMUSDCFQUBPAL-SNAWJCMRSA-N	[7] [8]

Physicochemical Properties

The physicochemical properties of **3-Bromocinnamic acid** are crucial for its handling, formulation, and application in research and development. It presents as a white to light yellow crystalline powder.[\[1\]](#)

Table 2: Physicochemical Data

Property	Value	Reference
Molecular Weight	227.05 g/mol	[1] [6]
Exact Mass	225.962936 u	[6]
Melting Point	177-179 °C	[1] [6] [9] [10]
Boiling Point	344.1 ± 25.0 °C (at 760 mmHg)	[1] [6]
Density	1.6 ± 0.1 g/cm³	[6]
Flash Point	161.9 ± 23.2 °C	[6]
pKa	4.27 ± 0.10 (Predicted)	[1] [9]
LogP	3.24	[6]
Solubility	Soluble in methanol; Insoluble in water.	[9]

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and confirmation of **3-bromocinnamic acid**.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For **trans-3-bromocinnamic acid**, the spectrum shows distinct signals for the vinyl, aromatic, and carboxylic acid protons.

- Carboxylic Acid Proton (-COOH): A broad singlet typically appears far downfield, around 12.6 ppm.[\[8\]](#)
- Aromatic Protons (-C₆H₄-): A complex multiplet pattern between 7.3 and 8.0 ppm corresponds to the four protons on the substituted benzene ring.[\[8\]](#)
- Vinylic Protons (-CH=CH-): Two doublets are observed for the alkene protons. The proton alpha to the carbonyl group typically appears around 6.6 ppm, while the proton beta to the

carbonyl is further downfield around 7.6 ppm. The large coupling constant ($J \approx 16$ Hz) between these protons confirms the trans configuration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key chemical shifts include:

- Carbonyl Carbon (-COOH): ~167 ppm
- Aromatic Carbons (-C₆H₄-): Multiple signals between ~122 and ~138 ppm.
- Vinylic Carbons (-CH=CH-): Signals around ~119 and ~144 ppm.[11]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule. Characteristic absorption bands for **3-Bromocinnamic acid** include:

- O-H Stretch (Carboxylic Acid): A very broad band from ~2500–3300 cm⁻¹.[12]
- C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680–1700 cm⁻¹.[12]
- C=C Stretch (Alkene): A peak around 1620-1630 cm⁻¹.[12]
- C-Br Stretch: Typically found in the fingerprint region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **3-Bromocinnamic acid** shows a characteristic molecular ion peak. Due to the presence of bromine, a distinctive isotopic pattern is observed for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br isotopes).

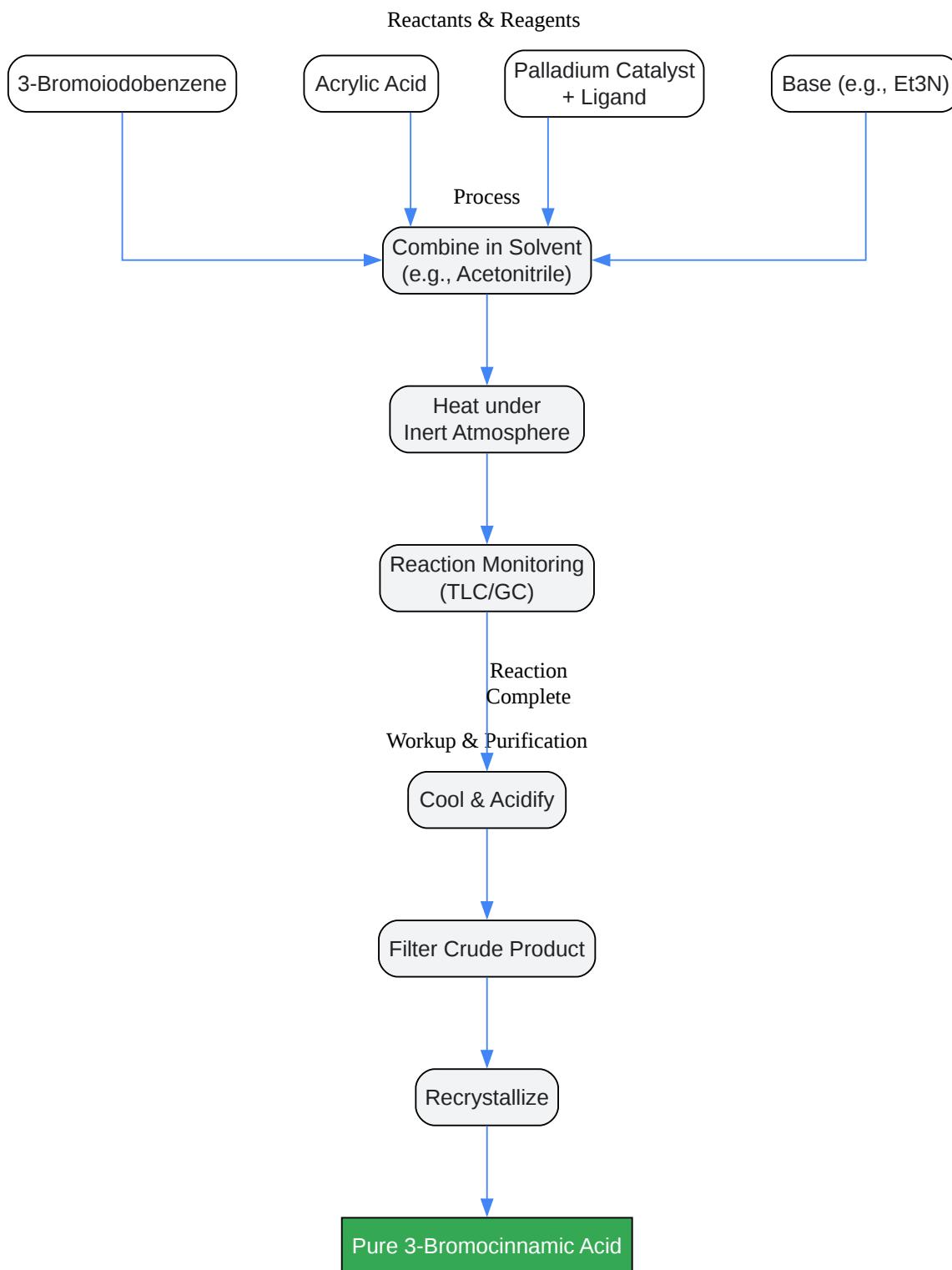
- Molecular Ion (M⁺): Peaks at m/z 226 and 228.[4][8]
- Key Fragments: Loss of COOH (m/z 181/183), loss of Br (m/z 147).[8]

Experimental Protocols & Reactions

Synthesis of 3-Bromocinnamic Acid

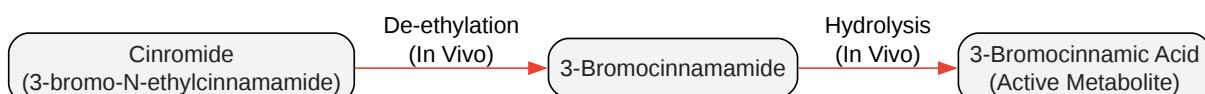
A common method for the synthesis of **3-Bromocinnamic acid** involves a cross-coupling reaction.

- Method: Heck-type reaction from an aryl iodide (3-bromoiodobenzene) and acrylic acid.[\[1\]](#)
- Protocol:
 - Combine 3-bromoiodobenzene, acrylic acid, a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$), a phosphine ligand, and a suitable base (e.g., triethylamine) in an appropriate solvent.
 - Heat the reaction mixture under an inert atmosphere for a specified time until the reaction is complete (monitored by TLC or GC).
 - After cooling, acidify the mixture to precipitate the product.
 - Collect the crude product by filtration.
 - Purify the product by recrystallization from a suitable solvent like ethanol or methanol to yield pure **3-Bromocinnamic acid**.

[Click to download full resolution via product page](#)**Caption:** General workflow for the synthesis of **3-Bromocinnamic acid**.

Metabolic Relationship

3-Bromocinnamic acid is the primary active metabolite of the anticonvulsant drug cinromide. [1] In vivo, cinromide (3-bromo-N-ethylcinnamamide) undergoes de-ethylation and subsequent hydrolysis to form **3-Bromocinnamic acid**.[6] This metabolic conversion is a critical aspect of its pharmacological profile.



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Caption: Metabolic conversion of Cinromide to **3-Bromocinnamic acid**.

Biological and Chemical Activity

While primarily known as a drug metabolite, cinnamic acid and its derivatives, including brominated forms, are recognized for a wide range of biological activities. These include potential antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[13][14][15] **3-Bromocinnamic acid** itself may possess anticonvulsant properties, which contributes to the overall therapeutic effect of its parent drug, cinromide.[1] It is primarily used in clinical testing and research related to the pharmacology of cinromide.[1] Its chemical structure, featuring a carboxylic acid and an activated double bond, also makes it a versatile intermediate for further organic synthesis.[1][16]

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